2-Benzylamino-5-bromoaniline
Overview
Description
2-Benzylamino-5-bromoaniline is a chemical compound with the molecular formula C13H13BrN2 . It has a molecular weight of 277.16 g/mol .
Molecular Structure Analysis
The InChI code for 2-Benzylamino-5-bromoaniline is 1S/C13H13BrN2/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
2-Benzylamino-5-bromoaniline has a molecular weight of 277.16 g/mol . It is typically stored at temperatures between 2-8°C .Scientific Research Applications
Application in Alzheimer’s Disease Research
- Summary of the Application : “2-Benzylamino-5-bromoaniline” has been used in the design and synthesis of a series of 15 drug-like various substituted derivatives of 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones. These derivatives were designed by modifying cholinesterase inhibitors toward β-secretase inhibition .
- Results or Outcomes : The most promising compound, 12 (2-(5-(benzylamino)-4-hydroxypentyl)isoindoline-1,3-dione), displayed inhibitory potency against eel acetylcholinesterase (IC 50 = 3.33 μM), human β-secretase (43.7% at 50 μM), and β-amyloid (Aβ-aggregation) (24.9% at 10 μM) .
Application in Organic Synthesis
- Summary of the Application : “2-Benzylamino-5-bromoaniline” could potentially be used in multistep synthesis reactions, such as Friedel Crafts acylation, conversion from the acyl group to an alkane, and nitration .
- Results or Outcomes : The outcomes of these reactions would depend on the specific reactants and conditions used. The source did not provide specific results or outcomes .
Application in Quinoline Synthesis
- Summary of the Application : “2-Benzylamino-5-bromoaniline” could potentially be used in the synthesis of biologically and pharmaceutically active quinoline and its analogues .
- Results or Outcomes : The outcomes of these reactions would depend on the specific reactants and conditions used. The source did not provide specific results or outcomes .
Application in Organic Synthesis
- Summary of the Application : “2-Benzylamino-5-bromoaniline” could potentially be used in multistep synthesis reactions, such as Friedel Crafts acylation, conversion from the acyl group to an alkane, and nitration .
- Results or Outcomes : The outcomes of these reactions would depend on the specific reactants and conditions used. The source did not provide specific results or outcomes .
Application in Quinoline Synthesis
- Summary of the Application : “2-Benzylamino-5-bromoaniline” could potentially be used in the synthesis of biologically and pharmaceutically active quinoline and its analogues .
- Results or Outcomes : The outcomes of these reactions would depend on the specific reactants and conditions used. The source did not provide specific results or outcomes .
Safety And Hazards
properties
IUPAC Name |
1-N-benzyl-4-bromobenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKNQQUGXPWHBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzylamino-5-bromoaniline |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.